Butanamide, N-cyclohexyl-2,2-dimethyl-
Description
Butanamide, N-cyclohexyl-2,2-dimethyl- (IUPAC name: N-cyclohexyl-2,2-dimethylbutanamide) is a synthetic amide derivative characterized by a four-carbon butanamide backbone with two methyl groups at the second carbon position and a cyclohexyl substituent on the nitrogen atom. The compound’s molecular formula is C₁₂H₂₃NO (calculated molecular weight: 197.32 g/mol).
Properties
CAS No. |
62384-12-7 |
|---|---|
Molecular Formula |
C12H23NO |
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-cyclohexyl-2,2-dimethylbutanamide |
InChI |
InChI=1S/C12H23NO/c1-4-12(2,3)11(14)13-10-8-6-5-7-9-10/h10H,4-9H2,1-3H3,(H,13,14) |
InChI Key |
ZVOYMJKDVWUYGI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-cyclohexyl-2,2-dimethyl- can be achieved through the reaction of 2,2-dimethylbutanoyl chloride with cyclohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of Butanamide, N-cyclohexyl-2,2-dimethyl- may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Butanamide, N-cyclohexyl-2,2-dimethyl- can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Hydrolysis: Yields 2,2-dimethylbutanoic acid and cyclohexylamine.
Reduction: Produces N-cyclohexyl-2,2-dimethylbutylamine.
Substitution: Results in the formation of substituted amides depending on the nucleophile used.
Scientific Research Applications
Butanamide, N-cyclohexyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of Butanamide, N-cyclohexyl-2,2-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of N-cyclohexyl-2,2-dimethylbutanamide with structurally related butanamide derivatives:
Key Observations:
N,N-dimethyl groups () reduce hydrogen-bonding capacity, likely decreasing solubility in polar solvents.
Butanamide Chain Modifications :
- 2,2-Dimethyl groups in the target compound create steric hindrance, limiting conformational flexibility compared to 3-methyl () or 2-ethyl () analogs.
- 3-Oxo groups () enable hydrogen bonding, critical for PDE5 inhibitory activity by mimicking sildenafil’s interactions .
Antidiabetic Potential ()
The benzothiazolyl-substituted butanamide derivative (butanamide5) exhibited high binding affinity (-9.2 kcal/mol) in molecular docking studies with the 3-TOP protein. Interactions included hydrogen bonds with Arg447 and π–π stacking with Tyr424, suggesting that bulky N-substituents and functionalized side chains enhance target engagement . The target compound’s cyclohexyl group may similarly facilitate hydrophobic interactions but lacks the aromaticity required for π–π stacking.
PDE5 Inhibition ()
3-Oxo-N-(thiazol-2-yl)butanamide served as a key intermediate for synthesizing PDE5 inhibitors. Its structural similarity to sildenafil (electrostatic similarity score: 0.89) highlights the importance of electron-withdrawing groups (e.g., oxo) in the butanamide chain for enzyme inhibition .
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